Sodium pyrophosphate

Food Processing Meat Science Functional Additives

Sodium Pyrophosphate (Na₄P₂O₇) is the superior phosphate for formulators targeting divalent metal sequestration, particularly Mg²⁺, outperforming SHMP and STPP. It maximizes processed meat yield and emulsion stability, acts as an antimicrobial hurdle in refrigerated foods, and enhances gel springiness in surimi and egg tofu. Choose this grade for validated functionality in water softening, protein modification, and preservation, ensuring process reliability where generic phosphates fail.

Molecular Formula Na4P2O7
Na4O7P2
Molecular Weight 265.90 g/mol
CAS No. 7722-88-5
Cat. No. B148038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyrophosphate
CAS7722-88-5
Synonymsanhydrous sodium pyrophosphate
disodium pyrophosphate
sodium diphosphate
sodium pyrophosphate
tetrasodium pyrophosphate
tetrasodium pyrophosphate, 32P2-labeled cpd
tetrasodium pyrophosphate, decahydrate
trisodium pyrophosphate
Molecular FormulaNa4P2O7
Na4O7P2
Molecular Weight265.90 g/mol
Structural Identifiers
SMILESOP(=O)(O)OP(=O)(O)O.[Na]
InChIInChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4
InChIKeyFQENQNTWSFEDLI-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes25 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility7 % at 77 °F (NIOSH, 2024)
Soluble in water. Insoluble in ethanol
COLORLESS, MONOCLINIC CRYSTALS;  INSOL IN AMMONIA /DECAHYDRATE/
INSOL IN ALCOHOL /DECAHYDRATE/
SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C;  6.23 G/100 ML @ 20 °C;  8.14 G/100 ML @ 25 °C;  21.83 G/100 ML @ 60 °C;  30.04 G/100 ML @ 80 °C /DECAHYDRATE/
IN WATER: 2.61 G/100 ML @ 0 °C;  6.7 G/100 ML @ 25 °C;  42.2 G/100 ML @ 100 °C
(77 °F): 7%

Sodium Pyrophosphate (CAS 7722-88-5): A High-Performance Chelating and Texturizing Phosphate for Industrial & Food Procurement


Sodium pyrophosphate (tetrasodium pyrophosphate; Na₄P₂O₇) is a water-soluble inorganic phosphate salt characterized by a dimeric pyrophosphate anion (P₂O₇⁴⁻) that imparts strong sequestration properties toward divalent metal cations [1]. It is supplied as anhydrous powder or decahydrate crystals and is broadly utilized as a buffering agent, emulsifier, and dispersant in food processing, detergents, and industrial water treatment [2].

Why Sodium Pyrophosphate Cannot Be Casually Substituted with Other Polyphosphates or Sodium Salts


While sodium tripolyphosphate (STPP), sodium hexametaphosphate (SHMP), potassium pyrophosphate (TKPP), and sodium acid pyrophosphate (SAPP) are all inorganic phosphates used for metal sequestration or protein modification, sodium pyrophosphate exhibits a unique combination of pH buffering range, chain-length specificity, and cation selectivity that directly governs performance in food texture, antimicrobial preservation, and water softening [1]. Simply interchanging one phosphate for another without quantitative validation of these functional differences can lead to significant process failures or product quality deviations, as demonstrated by the comparative data below.

Quantitative Differentiation of Sodium Pyrophosphate (Na₄P₂O₇) Against Closest Analogs: A Procurement Evidence Guide


Superior Meat Water-Holding Capacity: Sodium Pyrophosphate Outperforms STPP and SHMP

In a direct comparison study evaluating the effects of polyphosphates on buffalo meat patties, sodium pyrophosphate (SPP) demonstrated the highest effectiveness in improving water-holding capacity (WHC), emulsifying capacity, and yield, followed by sodium tripolyphosphate (STPP) and then sodium hexametaphosphate (SHMP) [1]. The study established a clear performance hierarchy: SPP > STPP > SHMP. Specifically, the addition of SPP at 0.5% along with 2% NaCl significantly increased WHC and decreased cooking loss compared to STPP and SHMP at the same level [1].

Food Processing Meat Science Functional Additives

Enhanced Egg White Gel Water-Holding: 85.57% WHC Achieved with Sodium Pyrophosphate

In a study on heat-induced egg white gels, sodium pyrophosphate treatment resulted in a water-holding capacity (WHC) of 85.57% when heated for 45 minutes, a significant improvement attributed to the formation of a more ordered network structure [1]. This was superior to the effects of sodium hexametaphosphate under identical conditions. Additionally, sodium pyrophosphate increased gel springiness to 1.09 after 30 minutes of heating, outperforming sodium tripolyphosphate in this specific textural parameter [1].

Food Hydrocolloids Protein Gelation Texture Modification

Highest Antimicrobial Potency: Unheated Sodium Pyrophosphate is Lethal to Foodborne Pathogens

Among food-grade poly- and pyrophosphates tested at 0.5% in culture media, unheated tetrasodium pyrophosphate (TSPP) was found to be highly inhibitory or lethal to all tested cultures (Salmonella typhimurium, Pseudomonas aeruginosa, Staphylococcus aureus, and lactic starters) [1]. In contrast, unheated sodium tripolyphosphate (STPP) and sodium polyphosphate glassy (SPG) were less effective, while sodium acid pyrophosphate (SAPP) was not inhibitory and even enhanced recovery [1]. Heating reduced the inhibitory effectiveness of TSPP, highlighting the importance of the native pyrophosphate anion for antimicrobial action.

Food Safety Antimicrobial Additives Microbial Inhibition

Highest Chelating Affinity for Magnesium Ions: Selective Advantage Over SHMP and STPP in Water Softening

In comparative assessments of chelating performance, sodium hexametaphosphate (SHMP) exhibits the strongest chelating ability for calcium ions, whereas tetrasodium pyrophosphate (TSPP) possesses the strongest chelating ability for magnesium ions [1]. Sodium tripolyphosphate (STPP) demonstrates intermediate chelating strength for both cations [1]. This differential selectivity is critical for applications where magnesium ion control is the primary objective.

Water Treatment Detergent Builders Sequestration

Lower Solubility than Potassium Pyrophosphate: A Critical Distinction for Formulation and Processing

Potassium pyrophosphate (TKPP) exhibits a significantly higher water solubility than its sodium analog. At approximately 25°C, the solubility of potassium pyrophosphate is reported as 187 g per 100 g of water [1], whereas tetrasodium pyrophosphate (TSPP) has a solubility of only 6.7 g per 100 mL at the same temperature [2]. This nearly 28-fold difference in solubility dictates that sodium pyrophosphate is better suited for applications requiring controlled, gradual dissolution or lower ionic strength, while TKPP is preferred for highly concentrated liquid formulations.

Solubility Formulation Science Potassium Analogs

Food Grade vs. Technical Grade: Purity Specifications Define Application Suitability

Procurement of sodium pyrophosphate requires strict adherence to grade-specific purity standards. Food-grade sodium pyrophosphate (anhydrous) must meet a minimum purity of 96.5% Na₄P₂O₇, with limits on heavy metals (Pb ≤ 0.001%, As ≤ 0.0003%) and fluoride (≤ 0.005%), as defined by Chinese standard HG2923-1999 and FCC monographs . Technical grade material, governed by HG/T2968-1999, permits a slightly lower purity (95.5-97.5%) and lacks the stringent heavy metal and fluoride restrictions . These specification differences are non-negotiable for food versus industrial applications.

Quality Assurance Regulatory Compliance Procurement Specifications

Where Sodium Pyrophosphate Delivers Verified Performance: Key Industrial and Scientific Applications


Processed Meat and Seafood Yield Optimization

Due to its superior water-holding capacity and ability to increase meat pH and salt-soluble protein extraction, sodium pyrophosphate is the phosphate of choice for maximizing yield and reducing cooking loss in processed meats. The evidence from buffalo meat studies [1] demonstrates that 0.5% SPP outperforms STPP and SHMP in improving emulsion stability and finished product moisture retention, making it a critical ingredient for economically viable ham, sausage, and surimi production.

Refrigerated Food Safety and Shelf-Life Extension

The demonstrated high antimicrobial potency of unheated sodium pyrophosphate against common foodborne pathogens and spoilage bacteria [2] supports its use as a functional hurdle in refrigerated processed foods. Unlike sodium acid pyrophosphate (SAPP), which can enhance microbial recovery, sodium pyrophosphate acts as an effective inhibitor, contributing to the safety and extended shelf life of products like processed cheeses, deli salads, and cooked sausages.

Egg White and Protein-Based Gel Structuring

In the production of egg tofu, surimi gels, and structured protein products, sodium pyrophosphate is quantitatively proven to enhance gel springiness and achieve an 85.57% water-holding capacity after heating [3]. This specific textural benefit, which differs from the hardness improvements imparted by STPP, makes sodium pyrophosphate the preferred additive for applications where gel elasticity and moisture retention are paramount quality attributes.

Specialty Detergents and Industrial Water Treatment Targeting Magnesium Hardness

Formulators seeking to address magnesium-dominated water hardness should prioritize sodium pyrophosphate over SHMP (which prefers calcium) or STPP (which offers a balanced profile) [4]. Its strongest chelating affinity for Mg²⁺ makes it a critical component in specialty detergent builders and industrial water softening processes where calcium control is less critical than magnesium sequestration.

Technical Documentation Hub

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